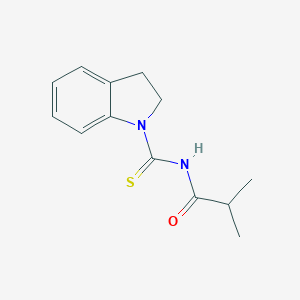![molecular formula C23H22Cl2N2O4S B319034 4-(2,4-dichlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]butanamide](/img/structure/B319034.png)
4-(2,4-dichlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-dichlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]butanamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with multiple functional groups, making it a valuable subject for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]butanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form 2,4-dichlorophenoxyalkane.
Coupling with butanamide: The intermediate is then reacted with butanamide under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,4-dichlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.
Applications De Recherche Scientifique
4-(2,4-dichlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]butanamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2,4-dichlorophenoxy)-N-(2-methoxyethyl)butanamide
- 4-(2,4-dichlorophenoxy)-N-[3-(methylsulfanyl)phenyl]butanamide
- 4-(2,4-dichlorophenoxy)-N-(2-methoxyphenyl)butanamide
Uniqueness
4-(2,4-dichlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C23H22Cl2N2O4S |
|---|---|
Poids moléculaire |
493.4 g/mol |
Nom IUPAC |
4-(2,4-dichlorophenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]butanamide |
InChI |
InChI=1S/C23H22Cl2N2O4S/c1-27(19-6-3-2-4-7-19)32(29,30)20-12-10-18(11-13-20)26-23(28)8-5-15-31-22-14-9-17(24)16-21(22)25/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,26,28) |
Clé InChI |
MGFCZWFHEWYEFJ-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(isobutyrylamino)carbothioyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B318952.png)
![N-isobutyryl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B318954.png)
![N-isobutyryl-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B318956.png)
![Methyl 4-{[(isobutyrylamino)carbothioyl]amino}benzoate](/img/structure/B318958.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B318960.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B318961.png)

![N-(2,6-dimethoxy-4-pyrimidinyl)-4-{[(isobutyrylamino)carbothioyl]amino}benzenesulfonamide](/img/structure/B318964.png)

![methyl 2-{[(isobutyrylamino)carbothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B318968.png)
![N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318969.png)

![Propyl 4-{[(isobutyrylamino)carbothioyl]amino}benzoate](/img/structure/B318972.png)
![N-[(2,5-dimethylphenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318974.png)
